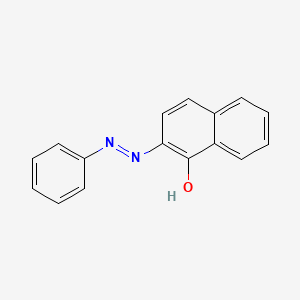

2-(2-Phenylhydrazono)naphthalen-1(2H)-one

Description

2-(2-Phenylhydrazono)naphthalen-1(2H)-one is a naphthalenone derivative featuring a phenylhydrazone group (–NH–N=C–) at the 2-position. This compound is synthesized via diazo coupling reactions, where aromatic diazonium salts react with active methylene-containing precursors (e.g., naphthalenones) under controlled conditions . Its structure enables diverse applications, including metal coordination (forming bidentate ligands with transition metals like Ni²⁺ and Cu²⁺) , chemosensing , and biological activities such as cytotoxicity and antimicrobial effects .

Properties

CAS No. |

3375-23-3 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2-phenyldiazenylnaphthalen-1-ol |

InChI |

InChI=1S/C16H12N2O/c19-16-14-9-5-4-6-12(14)10-11-15(16)18-17-13-7-2-1-3-8-13/h1-11,19H |

InChI Key |

QKRNIXMMAZQIAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylazo)naphthalene-1-ol typically involves a diazonium coupling reaction. The process begins with the formation of a diazonium salt from an aromatic amine, such as aniline, through the reaction with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C). This diazonium salt is then coupled with naphthalen-2-ol in an alkaline medium to form the azo compound .

Industrial Production Methods

In industrial settings, the production of 2-(Phenylazo)naphthalene-1-ol follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining the desired temperature and pH levels throughout the process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylazo)naphthalene-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of 2-(2-Phenylhydrazono)naphthalen-1(2H)-one possess significant antitumor properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including SF-295 (central nervous system), HCT-8 (colon), and MDAMB-435 (breast) cancer cells. Notably, some copper(II) complexes demonstrated moderate cytotoxicity, suggesting that metal coordination may enhance the therapeutic potential of these compounds .

Antibacterial Properties

The antibacterial activity of this compound has also been investigated. While many derivatives exhibited low antibacterial activity, certain compounds showed effectiveness against strains such as Bacillus cereus and Staphylococcus aureus. The presence of specific substituents on the phenyl ring was found to influence the antibacterial efficacy, indicating a structure-activity relationship that could be exploited in drug design .

Study on Copper(II) Complexes

A comprehensive study focused on the synthesis of copper(II) complexes from this compound derivatives revealed their potential in antitumor therapy. The study utilized density functional theory (DFT) calculations to analyze the stability of different tautomeric forms and correlated these findings with experimental results from cytotoxicity assays. The complex [Cu(L13)₂] (R = 3-NO₂) was particularly noted for its moderate cytotoxicity against human leukemia cells .

Antibacterial Screening

Another investigation assessed the antibacterial properties of synthesized hydrazone derivatives. The study employed standard microbiological techniques to evaluate the effectiveness against multiple bacterial strains. Results indicated that while most compounds had limited activity, derivatives with specific substitutions on the phenyl ring exhibited enhanced antibacterial effects, highlighting the importance of molecular structure in determining biological activity .

Summary Table of Biological Activities

| Activity | Type | Cell Lines/Strains | Efficacy |

|---|---|---|---|

| Antitumor | Cytotoxicity | SF-295, HCT-8, MDAMB-435 | Moderate to high |

| Antibacterial | Bactericidal | Bacillus cereus, Staphylococcus aureus | Low to moderate |

| Copper(II) Complexes | Enhanced cytotoxicity | Human leukemia cells | Moderate |

Mechanism of Action

The mechanism of action of 2-(Phenylazo)naphthalene-1-ol primarily involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The compound’s vibrant color is due to the extensive conjugation of the aromatic rings and the azo group, which allows it to absorb visible light .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound 10a (Thieno-Thiophene Derivative)

- Structure: Contains a 2-(2-phenylhydrazono) group attached to a thieno[2,3-b]thiophene core, with additional tosyl (SO₂C₆H₄CH₃) and methyl substituents .

- Key Differences: The bulky thieno-thiophene and tosyl groups enhance steric hindrance and electron-withdrawing effects compared to the simpler naphthalenone backbone in the target compound.

- Impact : Increased thermal stability (m.p. 295–297°C) and altered solubility in polar solvents like DMF .

Plumbagin Hydrazonates (27a, 27b)

- Structure : Derived from plumbagin (5-hydroxy-2-methylnaphthalen-1,4-dione), with hydrazone groups at the 4-position .

- Key Differences: The presence of a quinone moiety and hydroxyl group in plumbagin enhances redox activity and hydrogen-bonding capacity, which are absent in 2-(2-phenylhydrazono)naphthalen-1(2H)-one.

- Impact : Demonstrated potent inhibition of NF-κB in breast cancer cells, attributed to interactions with p300/CBP histone acetyltransferase .

2-(2-Phenylhydrazono)-1H-Indene-1,3(2H)-Dione (Indene-Dione Derivative)

- Structure: Features a bicyclic indene-dione core instead of naphthalenone .

- Key Differences : The planar indene-dione system facilitates π-π stacking, improving fluorescence properties for Cu²⁺ chemosensing applications .

- Impact: Higher selectivity for Cu²⁺ ions (detection limit: ~10⁻⁷ M) compared to the naphthalenone-based compound .

Thiazole-Linked Hydrazones (14a–c)

Spectral Characterization

Infrared (IR) Spectroscopy

- Target Compound : C=O stretch at ~1669 cm⁻¹, C=N at ~1595 cm⁻¹, NH at ~3217 cm⁻¹ .

- Indene-Dione Derivative : C=O at 1720 cm⁻¹ (stronger due to conjugated dione system), NH at 3288 cm⁻¹ .

- Plumbagin Hydrazonates : Broad OH stretch at ~3300 cm⁻¹ (absent in the target compound) .

¹H-NMR

Biological Activity

2-(2-Phenylhydrazono)naphthalen-1(2H)-one, a compound belonging to the class of hydrazones, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction of naphthalen-1-one with phenylhydrazine, resulting in the formation of the hydrazone linkage. The reaction can be facilitated under acidic or basic conditions, leading to various derivatives that may exhibit enhanced biological activity.

Biological Activities

Numerous studies have reported the biological activities associated with this compound and its derivatives. These activities include:

- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. In vitro studies demonstrated effectiveness against various strains, including Staphylococcus aureus and Candida albicans .

- Antitumor Activity : Research indicates that derivatives of this compound possess antitumor properties. For instance, certain analogs have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and UACC-62 (melanoma), with some compounds exhibiting IC50 values in the micromolar range .

- Anti-inflammatory Effects : Some studies suggest that these compounds may exert anti-inflammatory effects, contributing to their potential therapeutic applications in inflammatory diseases .

Antimicrobial Evaluation

A study conducted by Paola et al. evaluated a series of hydrazones derived from 1.2-benzisothiazole hydrazides, including derivatives similar to this compound. The results indicated substantial antibacterial activity against Gram-positive bacteria and notable antifungal effects against yeasts .

Antitumor Activity Assessment

In another investigation, the cytotoxicity of various naphthoquinone-based chalcone hybrids was assessed against several cancer cell lines. The study highlighted that some derivatives of this compound exhibited significant growth inhibition at concentrations as low as 10 µM .

Data Tables

Q & A

Q. What are the established synthetic routes for 2-(2-Phenylhydrazono)naphthalen-1(2H)-one?

Methodological Answer: The compound is synthesized via condensation reactions between hydrazine derivatives and naphthoquinone precursors. A common approach involves reacting 2-hydroxy-1-naphthaldehyde with phenylhydrazine in ethanol under reflux (70–80°C) for 4–6 hours. The reaction proceeds via Schiff base formation, followed by tautomerization to the hydrazono-naphthalenone structure. Purification is achieved through recrystallization using ethanol or methanol, yielding ~75% purity. Elemental analysis (C, H, N) and FT-IR (C=N stretch at ~1600 cm⁻¹, N-H bend at ~1535 cm⁻¹) confirm the product .

Q. Table 1: Key Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Reactants | 2-Hydroxy-1-naphthaldehyde, phenylhydrazine |

| Solvent | Ethanol |

| Temperature | 70–80°C (reflux) |

| Reaction Time | 4–6 hours |

| Yield | ~75% |

| Purification Method | Recrystallization (EtOH/MeOH) |

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=N at ~1600 cm⁻¹, N-H at ~3320 cm⁻¹) .

- Elemental Analysis : Validates stoichiometry (e.g., C: 77.01%, H: 4.55%, N: 9.71%) .

- Mass Spectrometry (EI-MS) : Determines molecular ion peaks (e.g., m/z 273 [M⁺]) and fragmentation patterns .

- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆) resolves aromatic protons (δ 7.2–8.5 ppm) and hydrazone-related signals .

Q. Table 2: Key Spectral Data

| Technique | Key Signals/Predictions |

|---|---|

| FT-IR | C=N: 1600 cm⁻¹, N-H: 3320 cm⁻¹ |

| ¹H NMR (DMSO-d₆) | Aromatic H: δ 7.2–8.5 ppm |

| EI-MS | m/z 273 [M⁺] |

Q. How is the crystallographic structure of this compound resolved?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structure solution is performed via direct methods in SHELXS , followed by refinement using SHELXL (full-matrix least-squares on F²). ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic vs. computational data?

Methodological Answer: Discrepancies (e.g., bond length deviations between XRD and DFT) require cross-validation:

Reproduce experimental data : Ensure spectra are artifact-free (e.g., solvent peaks in NMR).

Optimize computational parameters : Use higher basis sets (e.g., B3LYP/6-311++G(d,p)) for DFT .

Compare with literature : Validate against structurally analogous compounds (e.g., hydrazone derivatives) .

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates:

Q. Table 3: Computational Parameters

| Parameter | Value |

|---|---|

| Basis Set | 6-311++G(d,p) |

| Functional | B3LYP |

| Solvent Model | PCM (ethanol) |

| HOMO-LUMO Gap | 3.2 eV |

Q. How can derivatives of this compound be designed for biological applications?

Methodological Answer: Derivatives are synthesized by:

Functional Group Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance antimicrobial activity .

Metal Complexation : Chelate with transition metals (e.g., Cu²⁺) to study redox behavior .

Biological Screening : Test against Gram-positive bacteria (e.g., S. aureus) via agar diffusion assays .

Safety and Handling

Q. What safety precautions are required for handling this compound?

Methodological Answer:

- GHS Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2) .

- PPE : Lab coat, nitrile gloves, safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.